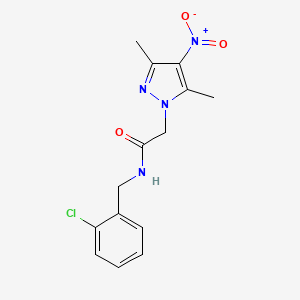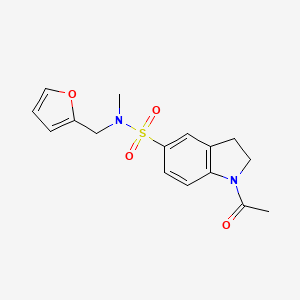![molecular formula C17H18F2O2 B5149161 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene), also known as PFBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PFBP belongs to the family of fluorinated benzene derivatives and is synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is not well understood. However, studies have shown that 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent inhibitory activity against various enzymes such as HIV-1 protease, HCV NS3-4A protease, and MMP-9. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives have also been shown to inhibit the growth of various cancer cell lines.
Biochemical and Physiological Effects:
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) has been shown to exhibit various biochemical and physiological effects. Studies have shown that 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent antioxidant and anti-inflammatory activities. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives have also been shown to inhibit the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) has several advantages as a building block in organic synthesis. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is easy to synthesize and can be used as a versatile building block for the synthesis of various organic compounds. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent biological activities, which make them attractive candidates for drug design and development. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives have some limitations in lab experiments. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives are highly fluorescent, which can interfere with some lab experiments. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives are also highly hydrophobic, which can limit their solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene). One of the future directions is the synthesis of novel 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives with improved biological activities. Another future direction is the study of the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives. The development of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives as potential therapeutics for various diseases such as cancer and neurodegenerative diseases is also a promising future direction. Additionally, the study of the physicochemical properties of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives and their applications in materials science is another promising future direction.
Conclusion:
In conclusion, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is easy to synthesize and can be used as a versatile building block for the synthesis of various organic compounds. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent biological activities, which make them attractive candidates for drug design and development. The future directions for the research on 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) include the synthesis of novel 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives, the study of the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives, and the development of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives as potential therapeutics for various diseases.
Synthesemethoden
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) can be synthesized through a series of chemical reactions that involve the use of various reagents. The synthesis of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) starts with the reaction of 1,5-pentanediol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1,5-pentanediylbis(2-fluorobenzoate). The next step involves the reaction of 1,5-pentanediylbis(2-fluorobenzoate) with sodium hydride in the presence of 1,2-dibromoethane. This reaction results in the formation of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene).
Wissenschaftliche Forschungsanwendungen
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) has been extensively studied for its potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is used as a building block in the synthesis of various organic compounds such as dendrimers, polymers, and liquid crystals. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) has also been studied for its potential applications in drug design and development. Studies have shown that 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent antitumor and antiviral activities.
Eigenschaften
IUPAC Name |
1-fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMOXDFNJGAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCOC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5149112.png)

![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)
![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)


![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

